molecular formula C24H21N7S B11517527 6-(1H-benzimidazol-2-ylsulfanyl)-N,N'-bis(4-methylphenyl)-1,3,5-triazine-2,4-diamine

6-(1H-benzimidazol-2-ylsulfanyl)-N,N'-bis(4-methylphenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11517527
M. Wt: 439.5 g/mol
InChI Key: RMDLTOUPBNWZGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(1H-1,3-Benzodiazol-2-ylsulfanyl)-N2,N4-bis(4-methylphenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that features a benzodiazole ring fused with a triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-1,3-benzodiazol-2-ylsulfanyl)-N2,N4-bis(4-methylphenyl)-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzodiazole Ring: The benzodiazole ring is synthesized through the condensation of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.

    Attachment of Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, often using thiols or disulfides.

    Formation of Triazine Core: The triazine core is formed by cyclization reactions involving cyanuric chloride and aromatic amines.

    Final Coupling: The benzodiazole and triazine intermediates are coupled under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-efficiency, yield, and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, and nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.

    Materials Science: It can be used in the synthesis of advanced materials with specific electronic or photonic properties.

Biology and Medicine

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Probes: It can be used as a fluorescent probe or in imaging applications due to its potential photophysical properties.

Industry

    Polymer Chemistry: It can be incorporated into polymers to enhance their thermal stability or mechanical properties.

    Dye and Pigment Industry: The compound can be used in the synthesis of dyes and pigments with specific color properties.

Mechanism of Action

The mechanism by which 6-(1H-1,3-benzodiazol-2-ylsulfanyl)-N2,N4-bis(4-methylphenyl)-1,3,5-triazine-2,4-diamine exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzodiazole and triazine moieties can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazoles: Compounds containing a benzimidazole ring, known for their biological activity.

    Triazines: Compounds with a triazine core, used in herbicides and other industrial applications.

Uniqueness

6-(1H-1,3-benzodiazol-2-ylsulfanyl)-N2,N4-bis(4-methylphenyl)-1,3,5-triazine-2,4-diamine is unique due to the combination of benzodiazole and triazine moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications across different fields, making it a valuable compound for further research and development.

Properties

Molecular Formula

C24H21N7S

Molecular Weight

439.5 g/mol

IUPAC Name

6-(1H-benzimidazol-2-ylsulfanyl)-2-N,4-N-bis(4-methylphenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C24H21N7S/c1-15-7-11-17(12-8-15)25-21-29-22(26-18-13-9-16(2)10-14-18)31-24(30-21)32-23-27-19-5-3-4-6-20(19)28-23/h3-14H,1-2H3,(H,27,28)(H2,25,26,29,30,31)

InChI Key

RMDLTOUPBNWZGD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)SC3=NC4=CC=CC=C4N3)NC5=CC=C(C=C5)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.